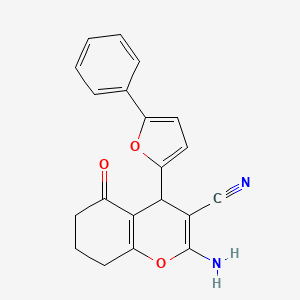
2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure that includes a furan ring, a phenyl group, and a chromene core, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 5-phenylfuran-2-carbaldehyde, malononitrile, and a suitable amine.
Cyclization Reaction: The key step involves a cyclization reaction where the aldehyde group of 5-phenylfuran-2-carbaldehyde reacts with malononitrile and the amine under basic conditions to form the chromene ring.
Reaction Conditions: This reaction is often carried out in the presence of a base such as piperidine or triethylamine, and the reaction mixture is typically heated to promote cyclization.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve:
Catalysts: Using catalysts to accelerate the reaction and improve efficiency.
Solvent Selection: Choosing appropriate solvents that can dissolve all reactants and facilitate the reaction.
Temperature Control: Maintaining precise temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although more research is needed to confirm these effects.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.
Mechanism of Action
The mechanism by which 2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrochromene-3-carbonitrile: This compound has a similar chromene core but with different substituents on the phenyl ring.
2-amino-5-oxo-4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydrochromene-3-carbonitrile: Another analog with different methoxy groups on the phenyl ring.
Uniqueness
What sets 2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart is its specific combination of a furan ring and a phenyl group, which imparts unique chemical and biological properties. This distinct structure can lead to different reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C20H16N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-amino-5-oxo-4-(5-phenylfuran-2-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C20H16N2O3/c21-11-13-18(19-14(23)7-4-8-16(19)25-20(13)22)17-10-9-15(24-17)12-5-2-1-3-6-12/h1-3,5-6,9-10,18H,4,7-8,22H2 |
InChI Key |
YRAQXIDBJOIFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11491441.png)
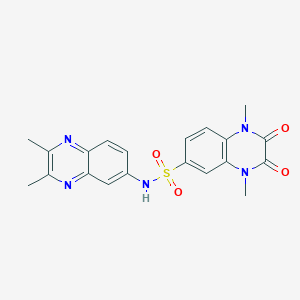
![2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11491449.png)
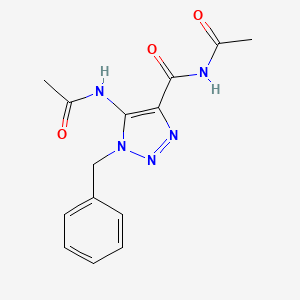
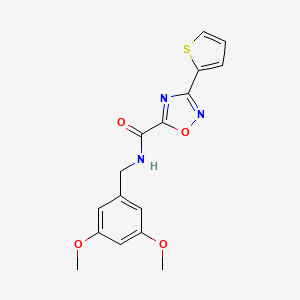
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B11491473.png)
methanone](/img/structure/B11491476.png)
![4-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11491486.png)
![methyl (4-{[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate](/img/structure/B11491489.png)
![5-(5-bromothiophen-2-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11491495.png)
![Methyl 2-benzyl-7-[(phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11491500.png)
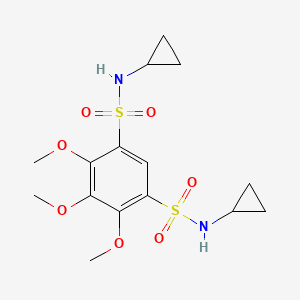
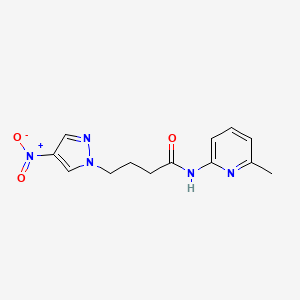
![Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11491533.png)
